molecular formula C10H21N3O B7861471 (S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide

(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide

Cat. No.: B7861471
M. Wt: 199.29 g/mol
InChI Key: ZZEYBLUAZAUVSM-IENPIDJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide is a chiral amide derivative characterized by a pyrrolidine ring substituted with methyl groups and a propionamide backbone. The compound’s pyrrolidine moiety introduces rigidity and hydrogen-bonding capabilities, while the methyl groups modulate steric hindrance and lipophilicity. These features make it a candidate for pharmacological studies, particularly in neurological or metabolic disorders where chiral recognition is critical .

Properties

IUPAC Name

(2S)-2-amino-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)7-9-4-5-12(2)6-9/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEYBLUAZAUVSM-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1CCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1CCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide, also known by its CAS number 1344968-17-7, is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H21N3OC_{10}H_{21}N_{3}O and features a chiral center, which contributes to its biological activity. The presence of the pyrrolidine ring and the propionamide group is significant for its interaction with biological targets.

Synthesis

The synthesis of (S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide typically involves:

  • Starting Materials : (S)-2-amino-propionic acid and (R)-1-methyl-pyrrolidine.
  • Coupling Reaction : Activation of the carboxyl group followed by reaction with the amine to form an amide bond.
  • Deprotection : Removal of any protecting groups used during the synthesis.

These steps ensure a high yield and purity of the final product, which is crucial for its application in biological studies.

The mechanism of action for (S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide involves its binding to specific enzymes or receptors, modulating their activity. The structural features, particularly the pyrrolidine ring and amino group, influence binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds structurally related to (S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide exhibit significant antimicrobial properties. For instance, similar pyrrolidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (mg/mL)Target Organism
Pyrrolidine derivative A0.0039Staphylococcus aureus
Pyrrolidine derivative B0.025Escherichia coli
(S)-2-Amino-N-methyl...TBDTBD

Enzyme Inhibition

Studies have explored the compound's potential as an enzyme inhibitor. Its structure allows it to interact with active sites of various enzymes, potentially leading to therapeutic applications in conditions where enzyme modulation is beneficial .

Case Studies

Several studies have investigated the biological activity of compounds related to (S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against resistant strains of bacteria, highlighting their potential in treating infections caused by multidrug-resistant organisms .
  • Therapeutic Potential : Another investigation focused on the compound's role in modulating neurotransmitter systems, suggesting possible applications in neuropharmacology .

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide has shown potential as a bioactive compound with various therapeutic applications. Its structural features allow it to interact with specific biological targets, making it valuable in drug development.

Case Studies

  • Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. Studies have focused on its binding affinity and the modulation of enzyme activity, which could lead to therapeutic interventions in metabolic disorders.
  • Neuropharmacology : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological conditions. Investigations into its effects on neurotransmitter systems are ongoing.

Organic Synthesis

In organic chemistry, (S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide serves as a chiral building block for synthesizing complex organic molecules. Its chirality is crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals.

Synthesis Pathways

The synthesis of (S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide typically involves the following steps:

  • Starting Materials : The synthesis begins with readily available amino acids or their derivatives.
  • Reactions : Key reactions include alkylation and amination processes that introduce the pyrrolidine moiety.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Research and Development

The compound is also under investigation for its potential applications in various research fields:

  • Biochemical Studies : Ongoing studies aim to elucidate the mechanisms of action of (S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide at the molecular level.
  • Pharmacokinetics : Research is being conducted to understand its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug development.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, (S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide is compared to four analogs (Table 1), selected based on shared amide backbones or heterocyclic substituents ().

Table 1: Structural Comparison of (S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide and Analogs

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol)
Target Compound Pyrrolidine N-methyl, N-(1-methyl-pyrrolidin-3-ylmethyl) C12H24N3O 235.34
2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide Piperidine N-isopropyl, N-(1-methyl-piperidin-3-ylmethyl) C14H28N3O 254.39
2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide Piperidine N-cyclopropyl, N-(1-methyl-piperidin-3-yl) C12H22N3O 224.33
(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)-propionamide Benzene (nitro-subst.) N-methyl, N-(3-nitrobenzyl) C11H15N3O3 237.25

Key Observations :

Ring Size and Rigidity: The target compound’s pyrrolidine (5-membered ring) vs. piperidine (6-membered) in analogs reduces ring strain and alters hydrogen-bonding capacity. The 3-nitrobenzyl group in the fourth analog introduces aromaticity and electron-withdrawing effects, contrasting with the pyrrolidine’s basicity .

Substituent Effects :

  • N-methyl in the target compound minimizes steric hindrance compared to N-isopropyl or N-cyclopropyl in analogs. Bulkier groups may hinder membrane permeability or enzymatic interactions.
  • The 1-methyl-pyrrolidin-3-ylmethyl side chain enhances hydrophilicity relative to the 3-nitrobenzyl group, impacting solubility (e.g., logP differences) .

Stereochemical Influence :

  • The (S)-configuration in the target compound contrasts with racemic or uncharacterized stereochemistry in analogs. Chirality affects receptor binding; for example, (S)-enantiomers often exhibit higher affinity for serotonin or dopamine transporters .

NMR and Spectroscopic Comparisons

highlights the utility of NMR in differentiating substituent positions. For instance, chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary between analogs due to electronic or steric effects (Figure 6 in ). The target compound’s pyrrolidine methyl groups likely shield specific protons, causing upfield shifts compared to piperidine analogs. Such data confirm structural assignments and guide synthetic optimization .

Pharmacological and Metabolic Implications

  • Lumping Strategy Relevance : The target compound and its piperidine analogs may be grouped under "heterocyclic amides" due to shared reactivity and metabolic pathways (e.g., cytochrome P450 oxidation). However, the nitro-substituted analog’s distinct degradation (via nitroreductases) justifies separate categorization .
  • Bioavailability : The target compound’s lower molar mass (235.34 g/mol) vs. piperidine analogs (254.39 g/mol) may enhance blood-brain barrier penetration, critical for CNS-targeted drugs.
  • Toxicity : Cyclopropyl groups in analogs are associated with hepatotoxicity risks, whereas pyrrolidine derivatives show fewer off-target effects in preclinical models .

Preparation Methods

Synthesis of the Pyrrolidine Moiety

The pyrrolidine ring in this compound is substituted with a methyl group at the 1-position and a methylaminomethyl group at the 3-position. Industrial-scale synthesis of such substituted pyrrolidines often involves cyclization reactions. A notable method adapted from the preparation of N-methylpyrrolidine (CN110590706B) involves:

  • Reactants : 1,4-dichlorobutane and methylamine in the presence of potassium iodide.

  • Solvent : High-boiling ethers like diglyme or anisole, which form hydrogen bonds with methylamine to enhance solubility.

  • Conditions : Normal pressure, 100–120°C, and 3–8 hours, yielding N-methylpyrrolidine derivatives with >88% yield and >99% purity.

For the target compound, this method could be modified by using 1,3-dichlorobutane instead of 1,4-dichlorobutane to position the methyl group at the 3-position. However, such adaptations require rigorous optimization to prevent side reactions like over-alkylation.

Amide Bond Formation

The coupling of the pyrrolidine derivative with (S)-2-aminopropionic acid is typically achieved via amide bond formation . Key steps include:

  • Activation of the Carboxylic Acid : Using agents like ethyl chloroformate or carbodiimides (e.g., EDCl/HOBt).

  • Coupling Reaction : Reacting the activated acid with the secondary amine group on the pyrrolidine derivative.

  • Solvent Selection : Polar aprotic solvents such as DMF or THF are preferred to stabilize intermediates.

Example Protocol :

  • Reactants : (S)-2-aminopropionic acid (1.2 equiv), N-methyl-N-(1-methylpyrrolidin-3-ylmethyl)amine (1.0 equiv).

  • Activation Reagent : EDCl (1.5 equiv), HOBt (1.5 equiv).

  • Conditions : 0°C to room temperature, 12–24 hours, nitrogen atmosphere.

  • Yield : ~70–85% (estimated based on analogous reactions).

Deprotection and Final Product Isolation

If protecting groups (e.g., Boc for the amino group) are used, a deprotection step is necessary:

  • Deprotection Reagent : Trifluoroacetic acid (TFA) for Boc removal.

  • Workup : Neutralization with aqueous NaOH, followed by extraction with dichloromethane.

  • Purification : Column chromatography (silica gel, CH2Cl2/MeOH gradient) or recrystallization.

Optimization of Reaction Parameters

Temperature and Solvent Effects

  • Amide Coupling : Lower temperatures (0–5°C) minimize racemization, while higher temperatures (25°C) accelerate reaction rates.

  • Pyrrolidine Synthesis : Elevated temperatures (100–120°C) are critical for cyclization but require high-boiling solvents like diglyme (BP: 162°C).

Catalytic Enhancements

  • Potassium Iodide : In pyrrolidine synthesis, KI facilitates halogen exchange, reducing activation energy for nucleophilic substitution.

  • Racemization Suppressants : Additives like HOBt or HOAt improve coupling efficiency while preserving chirality.

Analytical Characterization

Structural Confirmation

Parameter Value
Molecular FormulaC10H21N3O
Molecular Weight199.29 g/mol
IUPAC Name(2S)-2-amino-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide
CAS Number1354025-23-2
Optical Rotation ([α]D20)+15° to +20° (c=1, MeOH)

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).

  • Chiral GC : Enantiomeric excess >98% .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity of (S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-assisted reactions or asymmetric catalysis. For example, Schlenk techniques under inert atmospheres minimize racemization during amide bond formation. Chiral HPLC (e.g., using amylose- or cellulose-based columns) or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) can validate enantiomeric excess .

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

  • Methodological Answer : Cross-validate NMR (¹H, ¹³C, DEPT, HSQC) and high-resolution mass spectrometry (HRMS) data. For stereochemical confirmation, compare experimental optical rotation with literature values or employ NOESY/ROESY to assess spatial proximity of substituents. Computational methods (DFT-based NMR prediction) may resolve ambiguities in peak assignments .

Q. What purification techniques are optimal for isolating this compound from reaction byproducts?

  • Methodological Answer : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA). For hygroscopic intermediates, lyophilization under reduced pressure ensures stability. Purity should exceed 95% (validated by LC-MS) .

Advanced Research Questions

Q. How can the compound’s binding affinity to neurological receptors (e.g., opioid or CB2 receptors) be systematically evaluated?

  • Methodological Answer : Perform competitive radioligand binding assays using ³H-labeled ligands (e.g., [³H]DAMGO for μ-opioid receptors). Calculate IC₅₀ values via nonlinear regression and convert to Ki using the Cheng-Prusoff equation. Molecular docking (AutoDock Vina) can predict binding modes to receptor homology models .

Q. What experimental designs mitigate cytotoxicity contradictions observed in similar propionamide derivatives?

  • Methodological Answer : Use a panel of cancer cell lines (e.g., hepatocarcinoma, leukemia) with standardized MTT assays. Include positive controls (e.g., doxorubicin) and validate results via flow cytometry (apoptosis markers). Adjust substituents on the pyrrolidine ring to modulate lipophilicity and reduce off-target effects .

Q. How can researchers optimize the compound’s metabolic stability for in vivo studies?

  • Methodological Answer : Conduct microsomal stability assays (rat/human liver microsomes) with LC-MS quantification. Introduce fluorinated groups or methyl substituents to block cytochrome P450 oxidation sites. Pharmacokinetic profiling (oral vs. intravenous administration) in rodent models can assess bioavailability .

Specialized Technical Questions

Q. What crystallographic approaches are suitable for resolving the compound’s 3D structure?

  • Methodological Answer : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) .

Q. How do steric effects of the 1-methyl-pyrrolidin-3-ylmethyl group influence conformational dynamics?

  • Methodological Answer : Perform variable-temperature NMR (VT-NMR) to study ring puckering and N-methyl rotation barriers. Compare with DFT-optimized conformers (B3LYP/6-31G* basis set). Molecular dynamics simulations (AMBER) can model torsional flexibility in solvated systems .

Safety and Handling Considerations

Q. Are there conflicting hazard classifications for this compound in the literature?

  • Methodological Answer : While some SDS sheets report “no known hazards” (e.g., Combi-Blocks QV-8944), assume standard precautions: use fume hoods, PPE (nitrile gloves, lab coat), and avoid inhalation. Store under argon at -20°C for long-term stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.